molecular formula C14H10ClF3N2 B1454886 4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine CAS No. 1159819-79-0

4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B1454886
CAS No.: 1159819-79-0
M. Wt: 298.69 g/mol
InChI Key: XOZJYUKFNRCJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine is a useful research compound. Its molecular formula is C14H10ClF3N2 and its molecular weight is 298.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing their function

Mode of Action

It is known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with targets .

Biochemical Pathways

Pyrimidine derivatives are known to play roles in various biochemical pathways, often related to nucleotide synthesis and metabolism . The impact of this compound on these or other pathways would depend on its specific targets and mode of action.

Pharmacokinetics

The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the compound, potentially influencing its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine’s action are not well-documented. The effects would depend on the compound’s specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could alter the activity of the enzyme and influence the cellular processes in which the enzyme is involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-[2-(trifluoromethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2/c15-12-7-11(19-13(20-12)8-5-6-8)9-3-1-2-4-10(9)14(16,17)18/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZJYUKFNRCJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.